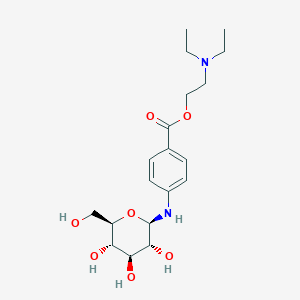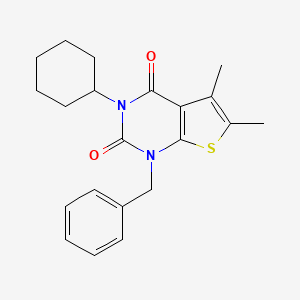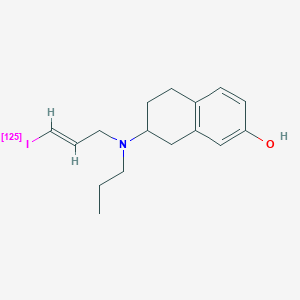
Menbutone sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules as 4-(4-methoxynaphthalene-1)-4-oxobutyric acid . This compound is known for its choleretic and cholagogue effects, which means it stimulates the production and flow of bile from the liver . Menbutone sodium is commonly used to treat digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Menbutone sodium can be synthesized through a series of chemical reactions involving the starting material, 4-methoxynaphthalene. The synthetic route typically involves the oxidation of 4-methoxynaphthalene to form 4-methoxynaphthalene-1-carboxylic acid, followed by a series of reactions to introduce the oxobutyric acid moiety .
Industrial Production Methods: The industrial production of this compound involves the preparation of an injection liquid for veterinary use. The process includes dissolving menbutone in water for injection, adding diethanolamine, sodium metabisulfite, edetic acid, and chlorocresol, followed by filtration and sterilization . This method ensures the production of a stable and effective product suitable for intramuscular or intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions: Menbutone sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as 4-methoxynaphthalene-1-carboxylic acid and other oxobutyric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Menbutone sodium has a wide range of scientific research applications. It is used in veterinary medicine to treat digestive disorders and hepatic insufficiency in livestock and pets . In addition, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in different animal species . This compound is also used in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods to quantify its concentration in biological matrices .
Wirkmechanismus
Menbutone sodium exerts its effects by stimulating the production and flow of bile from the liver, which aids in the digestion and absorption of fats . It increases the secretion of gastric and pancreatic juices, enhancing the overall digestive process . The molecular targets of this compound include the bile ducts and the exocrine glands of the digestive tract .
Vergleich Mit ähnlichen Verbindungen
Menbutone sodium is unique in its ability to stimulate both bile production and the secretion of gastric and pancreatic juices . Similar compounds include other choleretic agents like ursodeoxycholic acid and chenodeoxycholic acid, which primarily focus on bile production . This compound’s dual action on both bile and digestive juices makes it a valuable compound in veterinary medicine .
Eigenschaften
CAS-Nummer |
111961-03-6 |
|---|---|
Molekularformel |
C15H13NaO4 |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
sodium;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
SJGXLANXNYFCEV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


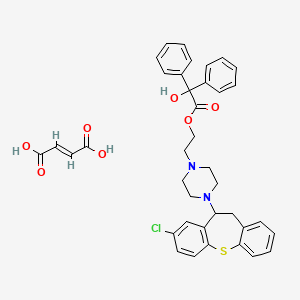


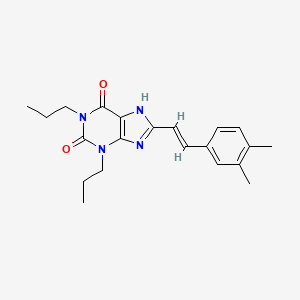
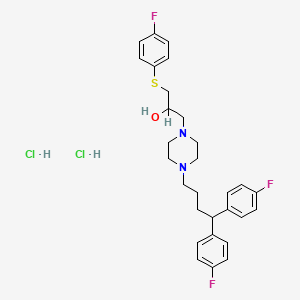
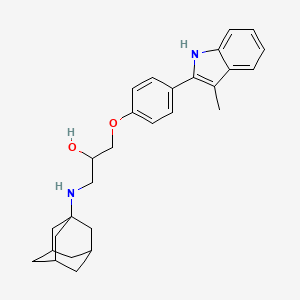

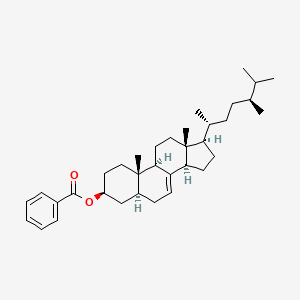
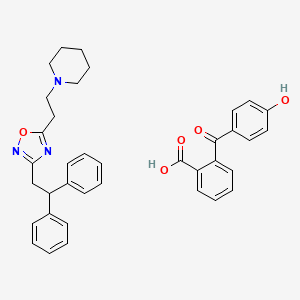
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
